molecular formula C10H11ClN2O3 B1298797 N-(4-Amino-3-chloro-phenyl)-succinamic acid CAS No. 491839-51-1

N-(4-Amino-3-chloro-phenyl)-succinamic acid

Cat. No.: B1298797
CAS No.: 491839-51-1
M. Wt: 242.66 g/mol
InChI Key: BAVAXVWECGBYAN-UHFFFAOYSA-N
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Description

N-(4-Amino-3-chloro-phenyl)-succinamic acid is an organic compound characterized by the presence of an amino group, a chloro group, and a succinamic acid moiety

Scientific Research Applications

N-(4-Amino-3-chloro-phenyl)-succinamic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-3-chloro-phenyl)-succinamic acid typically involves the reaction of 4-amino-3-chlorophenol with succinic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-amino-3-chlorophenol and succinic anhydride.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 80-100°C.

    Procedure: 4-amino-3-chlorophenol is dissolved in a suitable solvent, such as dichloromethane or toluene. Succinic anhydride is then added slowly to the solution with continuous stirring. The reaction mixture is heated to the desired temperature and maintained for several hours until the reaction is complete.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The purification steps are also scaled up using industrial techniques like large-scale recrystallization and continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-3-chloro-phenyl)-succinamic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and sodium methoxide (NaOCH3) are employed.

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amino derivatives where the chloro group is replaced by an amine group.

    Substitution: Hydroxy or alkoxy derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(4-Amino-3-chloro-phenyl)-succinamic acid involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The succinamic acid moiety may also contribute to the compound’s overall bioactivity by enhancing its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-chlorophenol: Shares the amino and chloro groups but lacks the succinamic acid moiety.

    4-Amino-2-chlorophenol: Similar structure with the chloro group at a different position.

    4-Amino-3,5-dichlorophenol: Contains an additional chloro group.

Uniqueness

N-(4-Amino-3-chloro-phenyl)-succinamic acid is unique due to the presence of the succinamic acid moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

4-(4-amino-3-chloroanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c11-7-5-6(1-2-8(7)12)13-9(14)3-4-10(15)16/h1-2,5H,3-4,12H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVAXVWECGBYAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCC(=O)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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